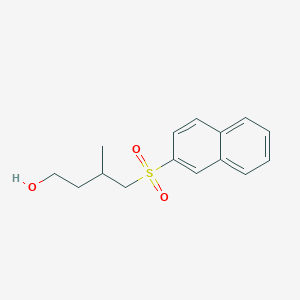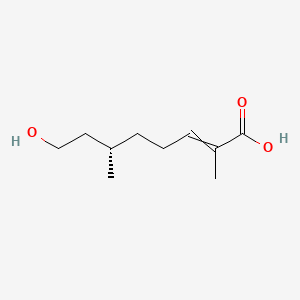![molecular formula C12H15NO3S B14385499 ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate CAS No. 87623-14-1](/img/structure/B14385499.png)
ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate is a chemical compound known for its unique structure and properties It consists of an ethyl carbamate group attached to a phenyl ring, which is further substituted with a 1,3-oxathiolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate typically involves the reaction of ethyl carbamate with 4-(1,3-oxathiolan-2-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
Ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate can be compared with other similar compounds, such as:
- Mthis compound
- Propyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate
- Butyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate
These compounds share a similar core structure but differ in the alkyl group attached to the carbamate. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .
Propriétés
Numéro CAS |
87623-14-1 |
|---|---|
Formule moléculaire |
C12H15NO3S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C12H15NO3S/c1-2-15-12(14)13-10-5-3-9(4-6-10)11-16-7-8-17-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
Clé InChI |
HIOPJDRYJSGLRB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=C(C=C1)C2OCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


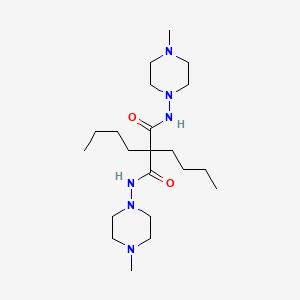
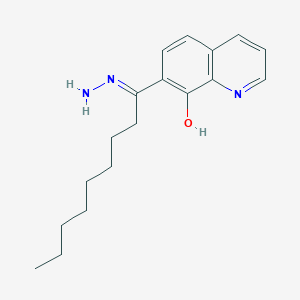
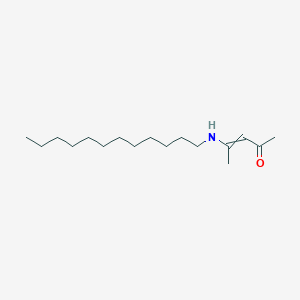

![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
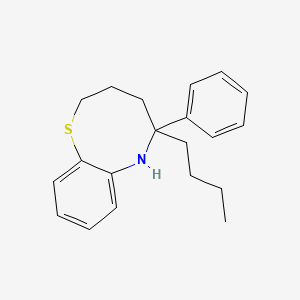

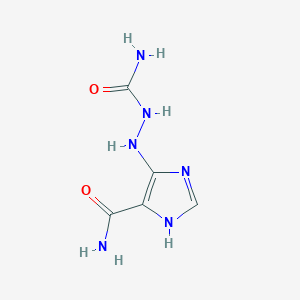

![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
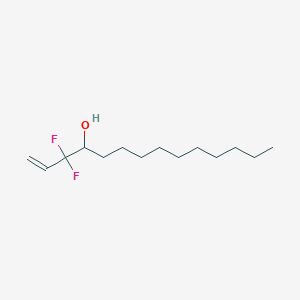
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
